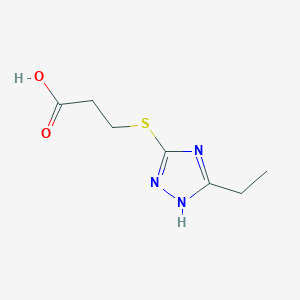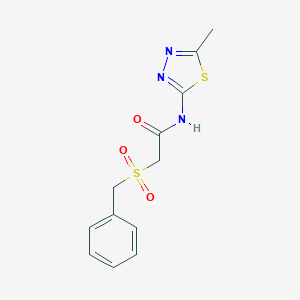![molecular formula C13H12BrClN2OS B215496 2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B215496.png)
2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine is a complex organic compound with the molecular formula C13H12BrClN2OS. This compound is notable for its unique structure, which combines a brominated and chlorinated phenyl ring with a pyrimidinylsulfanyl group, linked by an ethyl ether chain. It is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, 4-chloro-6-methylphenol, undergoes bromination to introduce the bromine atom at the 2-position.
Chemical Reactions Analysis
2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfur atom in the pyrimidinylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring, as well as the pyrimidinylsulfanyl group, contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine can be compared with other similar compounds, such as:
2-Bromo-4-chloro-6-methylphenol: Lacks the pyrimidinylsulfanyl group and ether linkage.
2-(2-Pyrimidinylsulfanyl)ethyl ether: Lacks the brominated and chlorinated phenyl ring.
4-Chloro-6-methylphenyl 2-(2-pyrimidinylsulfanyl)ethyl ether: Lacks the bromine atom.
Properties
Molecular Formula |
C13H12BrClN2OS |
|---|---|
Molecular Weight |
359.67 g/mol |
IUPAC Name |
2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethylsulfanyl]pyrimidine |
InChI |
InChI=1S/C13H12BrClN2OS/c1-9-7-10(15)8-11(14)12(9)18-5-6-19-13-16-3-2-4-17-13/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
UVCQWGNMSUBHHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
Canonical SMILES |
CC1=CC(=CC(=C1OCCSC2=NC=CC=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(butanoylamino)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B215425.png)



![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)

![2-PHENYLMETHANESULFONYL-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B215436.png)


